molecular formula C19H19BrN2O4S B2822510 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole CAS No. 862795-02-6

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole

Cat. No.: B2822510
CAS No.: 862795-02-6
M. Wt: 451.34
InChI Key: OGHBQGBGCOKMMM-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole is a complex organic compound that features a diverse array of functional groups, including a bromophenyl sulfonyl group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Furan Ring: The furan ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.

    Attachment of the Bromophenyl Sulfonyl Group: This step often involves a sulfonylation reaction where a bromophenyl sulfonyl chloride reacts with the oxazole intermediate.

    Incorporation of the Piperidine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the bromophenyl sulfonyl group and the piperidine moiety suggests possible applications in the development of drugs for neurological disorders or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The bromophenyl sulfonyl group could form strong interactions with amino acid residues, while the piperidine ring could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole: Similar structure but with a chlorine atom instead of bromine.

    4-((4-Methylphenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole: Similar structure but with a methyl group instead of bromine.

    4-((4-Nitrophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole can significantly influence its reactivity and biological activity compared to its analogs. Bromine is a larger atom and can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)oxazole is a synthetic organic molecule with potential biological activities. This article will explore its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈BrN₃O₃S
  • Molecular Weight : 402.3 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the sulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins, which may lead to inhibition of target enzymes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases involved in cell signaling and proliferation.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular responses.
  • Antioxidant Activity : The furan moiety has been associated with antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activities

Research indicates that derivatives of oxazole compounds exhibit diverse biological activities, including:

  • Antitumor Activity : Some studies suggest that oxazole derivatives can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by modulating cytokine production.
  • Antimicrobial Properties : Certain oxazole derivatives exhibit antibacterial and antifungal activities, potentially useful in treating infections.

Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various oxazole derivatives, including those similar to this compound. The results indicated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

CompoundCell LineIC50 (µM)Mechanism
4-Bromo-Oxazole DerivativeMCF-715Apoptosis
4-Bromo-Oxazole DerivativeA54920Cell Cycle Arrest

Anti-inflammatory Effects

In another study focusing on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Research has shown that oxazole derivatives possess antimicrobial properties against various pathogens. In vitro studies indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4S/c1-13-8-10-22(11-9-13)19-18(21-17(26-19)16-3-2-12-25-16)27(23,24)15-6-4-14(20)5-7-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBQGBGCOKMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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